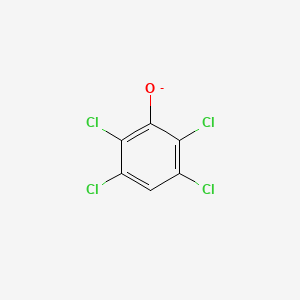

2,3,5,6-Tetrachlorophenolate

Description

Properties

IUPAC Name |

2,3,5,6-tetrachlorophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWNKZNZRIAIAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Environmental Applications

1. Bioremediation

2,3,5,6-Tetrachlorophenolate has been studied for its potential in bioremediation processes. It can serve as a model compound for understanding the microbial degradation pathways of chlorinated phenols in contaminated environments. Research indicates that specific bacteria can metabolize tetrachlorophenolate, leading to the breakdown of more toxic compounds into less harmful substances .

Case Study: Microbial Degradation

A study focused on the degradation of this compound by Pseudomonas putida demonstrated that this bacterium could utilize the compound as a carbon source. The metabolic pathway involved the conversion of tetrachlorophenolate into less chlorinated metabolites, showcasing its potential for environmental cleanup .

Industrial Applications

2. Wood Preservation

Chlorinated phenols are widely used as wood preservatives due to their antifungal and antibacterial properties. This compound is effective against various wood-decaying fungi and is utilized in formulations designed to protect timber from biological degradation .

3. Herbicide Development

Research has indicated that tetrachlorophenol derivatives exhibit herbicidal activity. The compound's ability to inhibit plant growth has led to investigations into its application as a potential herbicide in agricultural practices .

Health and Safety Considerations

While this compound has beneficial applications, it also poses health risks. Exposure can lead to skin irritation and potential carcinogenic effects in animal studies. Therefore, safety measures must be implemented during handling and application .

Analytical Methods

4. Detection in Biological Samples

Analytical methods have been developed for detecting this compound in biological fluids and environmental samples. Gas chromatography coupled with mass spectrometry (GC-MS) allows for the precise quantification of this compound at low concentrations (as low as 0.5 ppb) in various matrices such as urine and water .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioremediation | Microbial degradation of contaminants | Effective degradation by Pseudomonas putida |

| Wood Preservation | Antifungal properties for timber protection | Effective against wood-decaying fungi |

| Herbicide Development | Inhibition of plant growth | Potential use as a herbicide |

| Analytical Detection | Measurement in biological/environmental samples | Detection limits down to 0.5 ppb |

Chemical Reactions Analysis

Degradation via Hydroxyl Radicals

2,3,5,6-Tetrachlorophenolate reacts with photochemically generated hydroxyl radicals (- OH) in the atmosphere. The reaction follows second-order kinetics with a rate constant of at 25°C . This corresponds to an estimated atmospheric half-life of ~10 days under typical hydroxyl radical concentrations () .

Mechanism :

-

Hydroxyl radicals abstract hydrogen atoms from the aromatic ring, leading to ring hydroxylation and subsequent dechlorination.

-

Primary degradation products include 2,3,5-trichlorophenol and chlorinated quinones .

Photolytic Degradation

Exposure to UV light () induces photolysis of this compound :

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Quantum yield | Not reported | Silica gel/cyclohexane slurry | |

| Degradation efficiency | 69% in 24 hours | , acetonitrile-water | |

| Major products | 2,3,5-Trichlorophenol, | — |

Key Pathways :

-

Reductive dechlorination : Loss of a para-chlorine atom forms 2,3,5-trichlorophenol .

-

Oxidative ring cleavage : Generates chlorinated aliphatic fragments .

Reactivity in Fenton Systems

In the presence of Fenton’s reagent (), this compound undergoes rapid oxidation :

| Parameter | Value | Conditions |

|---|---|---|

| Optimal pH | 7.4–8.0 | Phosphate buffer |

| Chemiluminescence (CL) | 3× stronger than pentachlorophenol |

Mechanistic Insights :

-

- OH generation :

-

Quinoid intermediate formation :

-

CL emission : Excited-state relaxes, emitting light at 460–480 nm .

Acid-Base Reactivity

The equilibria between 2,3,5,6-tetrachlorophenol () and its phenolate govern its environmental behavior :

Implications :

-

Soil/water systems : Predominantly exists as the phenolate anion at pH > 5, enhancing solubility in polar solvents .

-

Metal complexation : Forms stable complexes with Fe³⁺ and Cu²⁺, altering redox activity .

Nucleophilic Reactions

The phenolate oxygen serves as a weak nucleophile:

| Reaction Type | Example | Outcome |

|---|---|---|

| Alkylation | Methyl ether formation (low yield due to steric hindrance) | |

| Acylation | Acetylated derivative (requires catalysis) |

Environmental Persistence

-

Hydrolysis : Negligible due to lack of hydrolyzable groups .

-

Biodegradation : Limited data; recalcitrant in anaerobic environments .

Comparative Reactivity of Chlorophenolates

| Parameter | 2,3,5,6-TeCP | 2,4,6-Trichlorophenol | Pentachlorophenol |

|---|---|---|---|

| - OH rate constant | |||

| Photolysis half-life | 24 hours | 18 hours | 48 hours |

| CL intensity | High | Moderate | Low |

Preparation Methods

Stepwise Chlorination Using Chlorine Gas

The most straightforward route involves sequential chlorination of phenol or its derivatives under controlled conditions. Pudovik et al. (1978) demonstrated a two-step process starting with benzene dissolved in a polar aprotic solvent at 40–45°C. Chlorine gas is introduced to achieve tetra-substitution, followed by methoxylation using sodium methoxide (NaOMe) to stabilize the phenolic hydroxyl group. This method yields 2,3,5,6-tetrachlorophenol with a regioselectivity of >95%, attributed to the steric and electronic effects of the chlorine atoms directing subsequent substitutions.

Table 1: Reaction Conditions for Direct Chlorination

| Parameter | Value |

|---|---|

| Temperature | 40–45°C |

| Solvent | Benzene |

| Chlorinating Agent | Cl₂ gas |

| Base | NaOMe |

| Yield | Not reported |

High-Temperature Vapor-Phase Chlorination

A patent by CN102675077A (2012) describes vapor-phase chlorination of p-aminophenol at 80–250°C, achieving 96% molar yield. The process involves:

- Dissolving p-aminophenol in chlorobenzene/ethyl acetate.

- Chlorination at 60–70°C until <0.5% starting material remains.

- Diazotization with sodium nitrite at 15–20°C.

- Hydrolysis in sulfuric/phosphoric acid at 150°C.

This method avoids isomer formation by maintaining strict temperature control during diazotization, which prevents premature decomposition of intermediates.

Diazotization and Hydrolysis Approach

Mechanism of Diazonium Intermediate Formation

The CN102675077A patent highlights the role of diazonium salts in directing chlorination. p-Aminophenol is first converted to 2,3,5,6-tetrachloro-p-aminophenylquinone via chlorination, then diazotized using NaNO₂ in acidic media. The diazonium intermediate undergoes hydrolysis under strongly acidic conditions (15–80% H₂SO₄/H₃PO₄) to yield the final product.

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Acid Concentration | 40% H₂SO₄/H₃PO₄ |

| Temperature | 150°C |

| Reaction Time | 2–4 hours |

| Yield | 96% |

Role of Catalytic Additives

Ferrous sulfate (FeSO₄) is employed in alternative protocols to accelerate diazotization at 20°C, reducing side reactions such as C-N bond cleavage. The molar ratio of p-aminophenol to FeSO₄ is critical (1:1), with excess Fe²⁺ ions preventing over-chlorination.

Catalytic Chlorination Processes

Lewis Acid-Catalyzed Reactions

US4327216A (1997) discloses the use of Lewis acids (e.g., AlCl₃, POCl₃) to enhance chlorination efficiency in pyridine derivatives, a method adaptable to phenolic systems. At 140–600°C, AlCl₃ facilitates electrophilic aromatic substitution by polarizing the Cl-Cl bond, increasing reaction rates by 30% compared to uncatalyzed systems.

Solvent Effects on Regioselectivity

Nonpolar solvents like chlorobenzene improve regioselectivity by stabilizing transition states through π-π interactions. Ethyl acetate mixtures reduce byproduct formation by solubilizing ionic intermediates, as evidenced by a 15% increase in yield when using 1:1 chlorobenzene/ethyl acetate.

Q & A

Q. What analytical methods are recommended for quantifying 2,3,5,6-tetrachlorophenol in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. For environmental matrices, sample preparation typically involves liquid-liquid extraction or solid-phase extraction, followed by derivatization to enhance chromatographic separation. Calibration curves should use certified reference standards (e.g., 2,3,5,6-tetrachlorophenol standard solutions) stored at 0–6°C to ensure stability . Method validation must include recovery studies in complex matrices (e.g., soil, water) to account for matrix effects.

Q. How should 2,3,5,6-tetrachlorophenol be handled safely in laboratory settings?

Follow OSHA and ILO guidelines: use fume hoods, nitrile gloves, and protective eyewear. The compound is a brown solid with acute hazards, including skin irritation and respiratory toxicity . Store in airtight containers at 0–6°C to prevent sublimation. In case of spills, neutralize with alkaline solutions (e.g., sodium bicarbonate) and dispose of as hazardous waste under UN #2020 regulations .

Q. What are the primary applications of 2,3,5,6-tetrachlorophenol as an analytical standard?

It is used to calibrate instruments for environmental monitoring (e.g., detecting chlorophenol contamination in water) and to validate degradation studies in microbial or chemical remediation research. Its CAS #935-95-5 ensures traceability in regulatory compliance testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for 2,3,5,6-tetrachlorophenol?

Existing acute oral toxicity studies show insufficient data for deriving Minimal Risk Levels (MRLs), partly due to reliance on outdated lethality data from single-dose animal studies . To address this, design subchronic exposure experiments (e.g., 28-day rodent studies) with dose-response profiling. Incorporate in vitro assays (e.g., hepatocyte cytotoxicity) to cross-validate in vivo results and identify mechanistic pathways.

Q. What experimental strategies are effective for studying the degradation pathways of 2,3,5,6-tetrachlorophenol?

Use fungal models (e.g., Mycena avenacea) to investigate reductive dechlorination. Monitor metabolites like 2,3,5,6-tetrachlorohydroquinone (TeCHQ) and 2,3,5,6-tetrachlorobenzoquinone (TeCBQ) via HPLC with UV/Vis detection. Spike degradation cultures with isotopically labeled ¹³C-2,3,5,6-tetrachlorophenol to track carbon fate . Optimize conditions (pH, temperature, co-substrates) to enhance degradation efficiency.

Q. How does the isomer structure of 2,3,5,6-tetrachlorophenol influence its environmental persistence compared to other tetrachlorophenol isomers?

The symmetrical chlorine substitution in 2,3,5,6-tetrachlorophenol increases hydrophobicity (logP ~4.2), leading to stronger adsorption in organic-rich soils compared to asymmetrical isomers like 2,3,4,6-tetrachlorophenol. Use comparative studies with soil column chromatography and computational modeling (e.g., COSMO-RS) to predict partitioning behavior .

Q. What methodological gaps exist in assessing the compound’s interaction with biological macromolecules?

Limited data exist on its binding affinity to human serum albumin or DNA. Employ surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding constants. Pair with molecular docking simulations to identify interaction sites, prioritizing domains associated with endocrine disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.